3-allyl-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
CAS No.:
Cat. No.: VC15368336
Molecular Formula: C28H22F2N4O6
Molecular Weight: 548.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H22F2N4O6 |
|---|---|
| Molecular Weight | 548.5 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(2,4-difluoroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
| Standard InChI | InChI=1S/C28H22F2N4O6/c1-2-9-33-27(37)19-6-4-17(26(36)31-13-16-3-8-23-24(10-16)40-15-39-23)11-22(19)34(28(33)38)14-25(35)32-21-7-5-18(29)12-20(21)30/h2-8,10-12H,1,9,13-15H2,(H,31,36)(H,32,35) |
| Standard InChI Key | ZPNRZRCXXNGISE-UHFFFAOYSA-N |
| Canonical SMILES | C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1=O)CC(=O)NC5=C(C=C(C=C5)F)F |
Introduction
3-allyl-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic molecule featuring a tetrahydroquinazoline core structure. This compound is functionalized with various substituents, including an allyl group, a benzodioxole moiety, and a difluorophenyl group, which suggest potential applications in medicinal chemistry due to its diverse functional groups.
Synthesis and Chemical Reactivity
While specific synthesis protocols for this compound are not detailed in the available literature, compounds with similar structures are typically synthesized through multi-step reactions involving the formation of the quinazoline core and subsequent functionalization with the desired substituents . The chemical reactivity of this compound can be attributed to its various functional groups, which may participate in reactions such as nucleophilic substitutions, additions, or condensations.
Potential Applications in Medicinal Chemistry
The diverse functional groups present in this compound suggest potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. The difluorophenyl group, for example, may enhance the compound's ability to interact with enzymes or receptors, while the benzodioxole moiety could contribute to its bioavailability and pharmacokinetic properties.
Potential Biological Activities:
-
Enzyme Inhibition: The difluorophenyl group may facilitate interactions with enzymes, potentially inhibiting their activity.
-
Receptor Binding: The compound's structure could allow it to bind to specific receptors, modulating biological responses.
Example Data Table for Similar Compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume